molecular formula C8H12F3NO2 B12520964 Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate CAS No. 653587-65-6

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B12520964
CAS No.: 653587-65-6
M. Wt: 211.18 g/mol
InChI Key: LDRQOCGFWBNDMT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate is a chemical compound known for its unique structure and properties It contains an ethyl ester group, an amino group, and a trifluoromethyl group attached to a pent-4-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The reaction conditions include maintaining a nitrogen atmosphere and using dry solvents to prevent moisture interference.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate
  • Methyl 2-hydroxy-4-m-tolyl-2-(trifluoromethyl)pent-4-enoate

Uniqueness

Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate is unique due to its combination of an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-3-5-7(12,8(9,10)11)6(13)14-4-2/h3H,1,4-5,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRQOCGFWBNDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679334
Record name Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653587-65-6
Record name Ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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